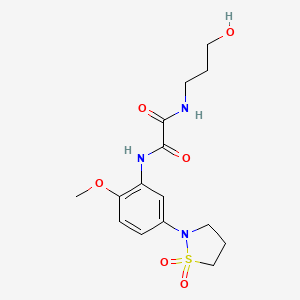

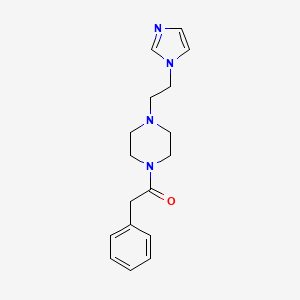

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C15H21N3O6S and its molecular weight is 371.41. The purity is usually 95%.

BenchChem offers high-quality N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Agents Development

Oxazolidinones are recognized for their unique mechanism of inhibiting bacterial protein synthesis, with novel analogs demonstrating potent in vitro activities against clinically significant human pathogens. Studies highlight the significance of oxazolidinone derivatives, such as U-100592 and U-100766, in combating a range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus species, without showing cross-resistance with other antibiotics. These compounds have also shown effectiveness against Mycobacterium tuberculosis and gram-positive anaerobes, emphasizing their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996) (Brickner et al., 1996).

Organic Synthesis and Heterocyclic Compounds

Research into the synthesis and application of oxazolidinone derivatives extends to the preparation of enantiomerically pure diols and heterocyclic compounds, which are crucial in medicinal chemistry and drug design. The conjugate addition of lithiated oxazolidinone derivatives to cinnamoyl derivatives for the preparation of enantiomerically pure 1,4-diols represents a significant advancement in organic synthesis, providing a pathway to compounds with multiple stereogenic centers (Gaul & Seebach, 2002). Furthermore, the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring underscore the versatility and potential of oxazolidinone-based compounds in generating new therapeutic agents with activity against bacterial and fungal infections (Desai et al., 2013).

Novel Applications and Future Directions

The exploration of oxazolidinone analogs extends into various domains, including their use as selective and potent inhibitors of monoamine oxidase type A, highlighting their potential in psychiatric disorder treatments (Mai et al., 2002). Additionally, the development of copper-catalyzed coupling reactions using oxazolidinone derivatives underscores their utility in facilitating complex organic transformations, further broadening their application in synthetic chemistry (De et al., 2017).

作用機序

Target of Action

Similar compounds have been known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The exact mode of action of this compound is currently unknown . Compounds targeting cdk2 typically inhibit the kinase activity, thereby halting the progression of the cell cycle and preventing cell division .

Biochemical Pathways

Inhibition of cdk2 generally affects the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Inhibition of cdk2 typically results in cell cycle arrest, which can lead to apoptosis or programmed cell death .

特性

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S/c1-24-13-5-4-11(18-7-3-9-25(18,22)23)10-12(13)17-15(21)14(20)16-6-2-8-19/h4-5,10,19H,2-3,6-9H2,1H3,(H,16,20)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXZXWJNJKARAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)

![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)

![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)

![(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2393089.png)

![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)

![3-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393093.png)

![Spiro[3.3]heptan-2-ylmethanethiol](/img/structure/B2393094.png)